

# Certificate of Analysis: Zimeldine-d6 - A Technical Guide

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## Compound of Interest

Compound Name: Zimeldine-d6

Cat. No.: B15616224

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This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and characterization of **Zimeldine-d6**. **Zimeldine-d6** is the deuterated analog of Zimeldine, a former antidepressant that acted as a selective serotonin reuptake inhibitor (SSRI). Due to its structural similarity and mass difference from the parent compound, **Zimeldine-d6** is an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, such as in pharmacokinetic and metabolism studies.<sup>[1]</sup> Ensuring the chemical and isotopic purity of this standard is critical for generating accurate and reproducible data.

## Representative Certificate of Analysis

Product Name: **Zimeldine-d6** Lot Number: ZIM-D6-20251208 Molecular Formula:  $C_{16}H_{11}D_6BrN_2$  Molecular Weight: 323.26 g/mol CAS Number: 1185239-75-1

## Physical and Chemical Properties

Property	Specification
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, DMSO, Acetonitrile
Storage Condition	Store at 2-8°C, protect from light and moisture

## Analytical Data

The following tables summarize the quantitative data obtained for this lot of **Zimeldine-d6**.

Table 1: Purity and Isotopic Enrichment

Analysis	Method	Result
Chemical Purity	HPLC	99.8%
Isotopic Enrichment	Mass Spec.	99.5%
Deuterium Incorporation	Mass Spec.	≥98% (d <sub>6</sub> )
Residual Solvents	GC-HS	Conforms to ICH Q3C
<sup>1</sup> H-NMR	NMR	Conforms to Structure
Elemental Analysis	Combustion	Conforms to Theory

Table 2: Isotopic Distribution

Isotopologue	Abundance (%)
d <sub>0</sub>	<0.01%
d <sub>1</sub>	<0.01%
d <sub>2</sub>	0.02%
d <sub>3</sub>	0.08%
d <sub>4</sub>	0.30%
d <sub>5</sub>	1.50%
d <sub>6</sub>	98.10%

## Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are essential for understanding how the quality of **Zimeldine-d6** is assessed.

## Protocol 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to separate **Zimeldine-d6** from any non-deuterated or other structurally related impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
- Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 μm).[2]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
  - Start with 95% A, hold for 1 min.
  - Linear ramp to 5% A over 8 min.
  - Hold at 5% A for 2 min.
  - Return to 95% A over 1 min and re-equilibrate for 3 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.[2]
- Injection Volume: 2.0 μL.[2]
- Detection Wavelength: 254 nm.
- Sample Preparation: The sample is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.
- Purity Calculation: The area percentage of the main peak relative to the total peak area is calculated to determine chemical purity.

## Protocol 2: Isotopic Enrichment by Mass Spectrometry (MS)

This protocol determines the isotopic purity and distribution of deuterated species using high-resolution mass spectrometry.

- Instrumentation: SCIEX Triple Quad 4500MD System with an electrospray ionization (ESI) source or equivalent.[2]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Infusion Flow Rate: 10  $\mu$ L/min.
- Scan Mode: Full scan from m/z 320-330.
- Data Analysis: The relative intensities of the ion peaks corresponding to the different isotopologues ( $d_0$  to  $d_6$ ) are measured. Isotopic enrichment is calculated as the percentage of the  $d_6$  isotopologue relative to the sum of all isotopologues. This method provides high sensitivity and requires minimal sample.[3][4]

## Protocol 3: Structural Confirmation by $^1\text{H}$ -NMR Spectroscopy

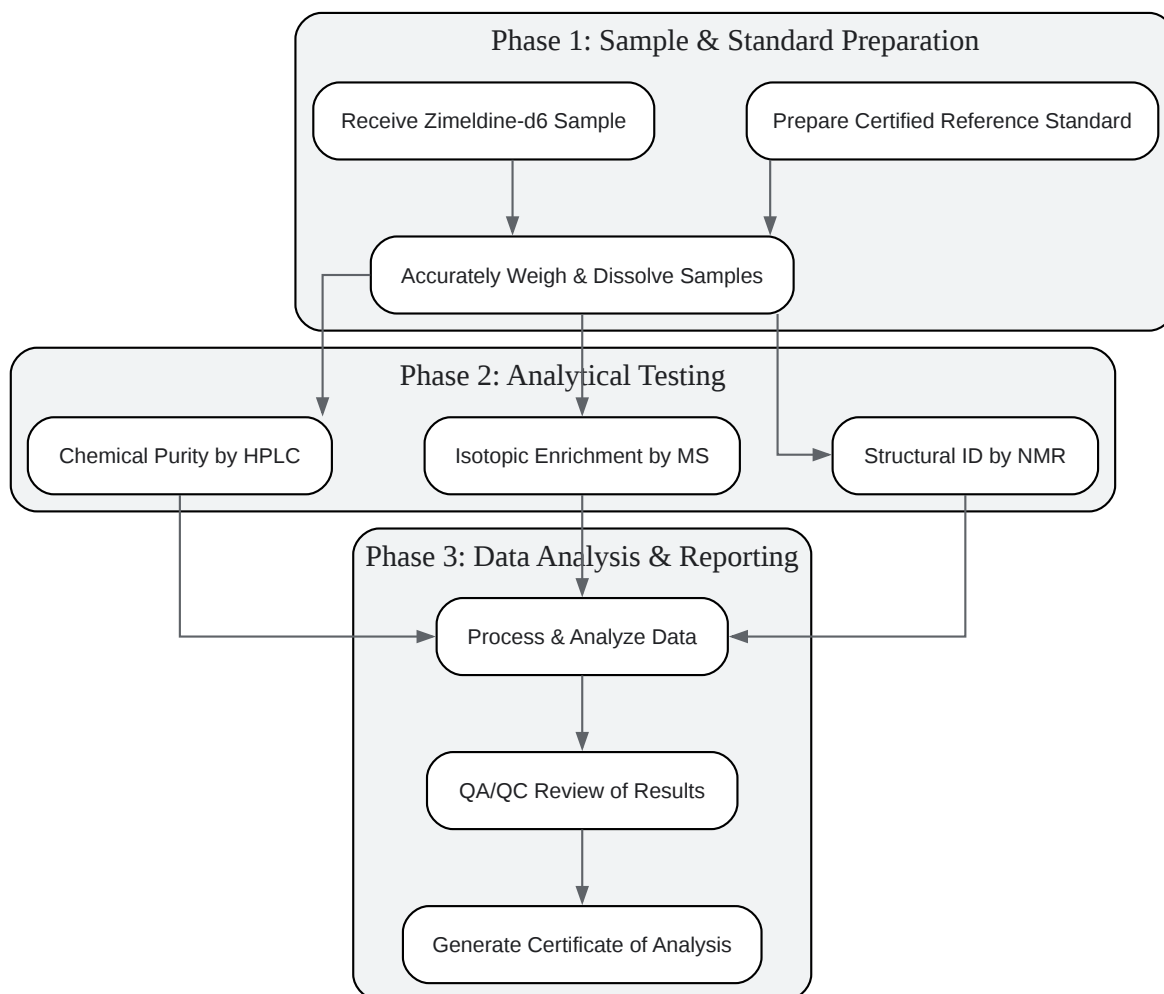
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule and ensure that deuterium labeling has occurred at the intended positions.

- Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
- Solvent: Dimethyl Sulfoxide- $d_6$  (DMSO- $d_6$ ).
- Sample Concentration: Approximately 5 mg/mL.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Acquisition Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay (d1): 5 seconds
- Data Analysis: The  $^1\text{H}$ -NMR spectrum is analyzed for the presence of expected proton signals and the significant reduction or absence of signals at the sites of deuteration. The chemical shifts and coupling constants are compared to reference spectra of the non-deuterated Zimeldine. Quantitative NMR (qNMR) can also be employed for an absolute purity determination against a certified internal standard.<sup>[5][6]</sup>

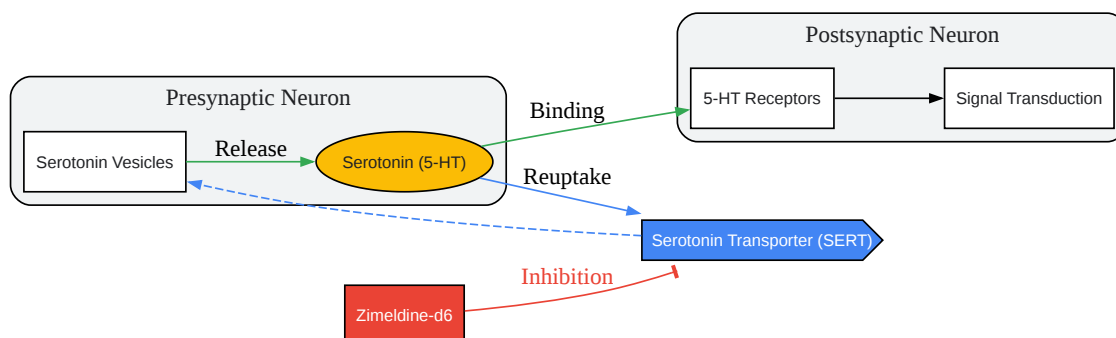
## Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis and application of **Zimeldine-d6**.



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Caption: Workflow for Generating a Certificate of Analysis.



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Caption: Zimeldine's Mechanism of Action at the Synapse.

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